5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1206969-38-1
Cat. No.: VC13548293
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206969-38-1 |
|---|---|
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | 5-(1-methylpyrazol-4-yl)-3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C16H19N5/c1-21-10-13(8-20-21)12-6-14-15(9-19-16(14)18-7-12)11-2-4-17-5-3-11/h6-11,17H,2-5H2,1H3,(H,18,19) |
| Standard InChI Key | WACUYHHVMHQYFE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2 |
| Canonical SMILES | CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-pyrrolo[2,3-b]pyridine core, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. At position 5, a 1-methyl-1H-pyrazol-4-yl group is attached, while position 3 is substituted with a piperidin-4-yl moiety . This arrangement creates a planar aromatic system with extended conjugation, enhanced by the electron-rich pyrazole and the basic piperidine group. The methyl group on the pyrazole likely improves metabolic stability, while the piperidine contributes to solubility through its potential for protonation.
Physicochemical Characteristics
Key properties are summarized in Table 1. The compound’s molecular weight (281.36 g/mol) and high nitrogen content (24.9% by mass) suggest polarity, which influences its solubility in polar aprotic solvents . The piperidine’s pKa (~10.6) implies protonation under physiological conditions, potentially enhancing water solubility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1401034-45-4 |
| Molecular Formula | C₁₆H₁₉N₅ |
| Molecular Weight | 281.36 g/mol |
| Purity | 97% |
| Synonyms | CHEMBL5089950, SCHEMBL23130911 |
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are scarce, analogous pyrrolopyridines are synthesized via multi-step sequences involving cyclization and cross-coupling reactions . A plausible pathway (Figure 1) could involve:
-
Core Formation: Cyclocondensation of aminopyridine derivatives with ketones or aldehydes to construct the pyrrolo[2,3-b]pyridine core.
-
Functionalization: Suzuki-Miyaura coupling to introduce the 1-methylpyrazole group at position 5 .
-
Piperidine Installation: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety at position 3 .
Optimization Challenges
Reaction conditions (e.g., temperature, catalysts) critically impact yield and purity. For instance, palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in cross-coupling steps, requiring inert atmospheres and anhydrous solvents. Chromatographic purification is typically needed to achieve the reported 97% purity .
The compound’s safety data sheet (SDS) emphasizes precautions against inhalation (P261) and skin contact (P264) . No specific toxicity data is available, but structural analogs suggest potential irritancy.
Applications and Future Directions
Drug Discovery
As a kinase inhibitor scaffold, this compound could be optimized for selectivity against oncology targets (e.g., MPS1, Aurora kinases) . Its piperidine moiety offers a handle for further derivatization to improve pharmacokinetics.
Material Science
The conjugated π-system may lend itself to organic electronic applications, though this remains unexplored. Functionalization of the piperidine nitrogen could yield ionic liquids or coordination complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume